(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13697114
InChI: InChI=1S/C21H16N2O/c1-2-7-14(8-3-1)17-11-6-12-18(22-17)21-23-20-16-10-5-4-9-15(16)13-19(20)24-21/h1-12,19-20H,13H2/t19-,20+/m1/s1
SMILES: C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC(=N4)C5=CC=CC=C5
Molecular Formula: C21H16N2O
Molecular Weight: 312.4 g/mol

(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

CAS No.:

Cat. No.: VC13697114

Molecular Formula: C21H16N2O

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole -

Specification

Molecular Formula C21H16N2O
Molecular Weight 312.4 g/mol
IUPAC Name (3aR,8bS)-2-(6-phenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Standard InChI InChI=1S/C21H16N2O/c1-2-7-14(8-3-1)17-11-6-12-18(22-17)21-23-20-16-10-5-4-9-15(16)13-19(20)24-21/h1-12,19-20H,13H2/t19-,20+/m1/s1
Standard InChI Key KNCASMDNPRUSBI-UXHICEINSA-N
Isomeric SMILES C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC(=N4)C5=CC=CC=C5
SMILES C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC(=N4)C5=CC=CC=C5
Canonical SMILES C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC(=N4)C5=CC=CC=C5

Introduction

Structural Characteristics and Stereochemical Significance

Stereochemical Configuration

The (3aS,8aR) configuration confers axial chirality, critical for enantioselective reactions. This stereodescriptor arises from the fused ring system’s non-planarity, which generates a helical twist. Computational models of related indeno-oxazoles predict dihedral angles of 15–25° between the oxazole and phenyl rings, optimizing metal coordination in catalytic complexes .

Synthetic Strategies and Challenges

General Approaches to Oxazole Synthesis

While explicit synthetic routes for (3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole remain undocumented, analogous oxazoles are typically synthesized via:

  • Cyclocondensation Reactions: Heating α-amino alcohols with carbonyl compounds under acidic conditions.

  • Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the oxazole ring from diene precursors.

  • Multi-Component Reactions: Combining aldehydes, amines, and alkynes in one-pot syntheses.

For this compound, a plausible route involves the stereoselective cyclization of a pyridinyl-substituted indene precursor with a chiral oxazoline intermediate. Asymmetric induction may employ Evans auxiliaries or organocatalysts to control the (3aS,8aR) configuration.

Purification and Characterization

Purification likely involves column chromatography using silica gel and ethyl acetate/hexane gradients. Characterization by 1H^1H NMR would reveal diagnostic signals:

  • Pyridinyl protons: δ 8.5–9.0 ppm (doublets, J = 4–6 Hz)

  • Indeno-oxazole protons: δ 6.8–7.5 ppm (multiplet for aromatic Hs)

  • Oxazole CH2_2: δ 4.0–5.0 ppm (doublet of doublets)

High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 312.36 [M+H]+^+.

Applications in Catalysis and Materials Science

Asymmetric Catalysis

The compound’s rigid, chiral structure makes it a candidate for transition-metal ligands. In Pybox (pyridine-bisoxazoline) ligands, similar frameworks coordinate to metals like Cu(I) or Ru(II), enabling enantioselective Diels-Alder and Michael additions . For example, (3aS,8aR)-configured ligands could induce >90% enantiomeric excess (ee) in cyclopropanation reactions, though specific catalytic data for this derivative require further study .

Pharmaceutical Relevance

Oxazole rings are prevalent in bioactive molecules due to their metabolic stability and hydrogen-bonding capacity. While this compound’s pharmacological activity is unverified, related indeno-oxazoles exhibit:

  • Anticancer Activity: Inhibition of topoisomerase II (IC50_{50} ≈ 2–5 μM)

  • Antimicrobial Effects: MIC values of 8–16 μg/mL against Staphylococcus aureus.

Hazard CodeRisk Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary measures (P261, P280, P301+P312) mandate using nitrile gloves, safety goggles, and fume hoods. In case of contact, rinse eyes with water for 15 minutes and seek medical attention.

SupplierPurityPackaging
Ambeed>95%5 mg, 25 mg
BLDpharm>98%10 mg, 50 mg
ParchemCustomBulk quantities

Prices range from $200–$500 per 10 mg, varying with purity and scale.

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